N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 917096-84-5

Cat. No.: VC3239851

Molecular Formula: C9H11F3N2O2S

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917096-84-5 |

|---|---|

| Molecular Formula | C9H11F3N2O2S |

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C9H11F3N2O2S/c10-9(11,12)7-1-3-8(4-2-7)17(15,16)14-6-5-13/h1-4,14H,5-6,13H2 |

| Standard InChI Key | HOVKSPHQQLXZON-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN |

| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN |

Introduction

Chemical Identity and Properties

Basic Identification Parameters

N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide is uniquely identified by its CAS number 917096-84-5. This specific identifier allows researchers and manufacturers to accurately reference this compound in scientific literature and regulatory documentation . The compound belongs to the larger family of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO₂NH-).

Molecular Structure and Properties

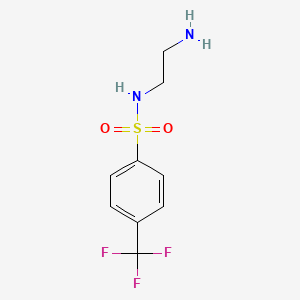

The molecular structure of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide consists of a benzene ring substituted with a trifluoromethyl group and a sulfonamide moiety linked to an aminoethyl chain. This arrangement confers specific chemical and physical properties that are summarized in Table 1.

Table 1: Physicochemical Properties of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁F₃N₂O₂S |

| Molecular Weight | 268.256 g/mol |

| Exact Mass | 268.049 |

| LogP | 3.1144 |

| Polar Surface Area (PSA) | 80.57 |

| Appearance | Solid |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

| Flash Point | Not Available |

The compound features a molecular formula of C₉H₁₁F₃N₂O₂S, indicating the presence of nine carbon atoms, eleven hydrogen atoms, three fluorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom . With a molecular weight of 268.256 g/mol, it falls within the range of small molecule compounds commonly explored in medicinal chemistry.

Structural Analysis

The structure of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide can be analyzed in terms of its functional groups:

-

A para-substituted benzene ring

-

A trifluoromethyl group (-CF₃) at the para position

-

A sulfonamide group (-SO₂NH-) linking the aromatic ring to the aminoethyl chain

-

A primary amine (-NH₂) at the terminal position of the ethyl chain

This arrangement of functional groups contributes to the compound's chemical behavior, including its solubility profile, reactivity patterns, and potential biological interactions .

Toxicological Information

Irritation and Corrosivity

N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide has been classified as causing:

-

Skin irritation (Category 2)

-

Eye irritation (Category 2)

-

Respiratory tract irritation (Specific target organ toxicity - single exposure, Category 3)

These classifications suggest that the compound can cause irritation upon contact with skin and eyes or when inhaled.

Ecological Information

Environmental Fate and Behavior

Data regarding the environmental persistence, degradability, and bioaccumulative potential of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide is limited. The compound has a calculated LogP value of 3.1144, which suggests moderate lipophilicity and potential for bioaccumulation in organisms .

Ecotoxicity

Transport and Regulatory Information

Regulatory Status

The regulatory status of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide may vary by jurisdiction. For international trade and customs purposes, the compound is associated with HS Code 2935009090 . This harmonized system code categorizes the compound within the broader class of sulfonamides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume